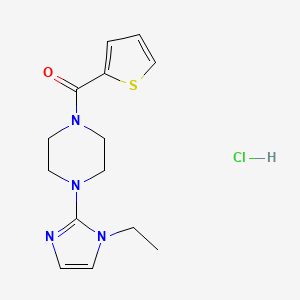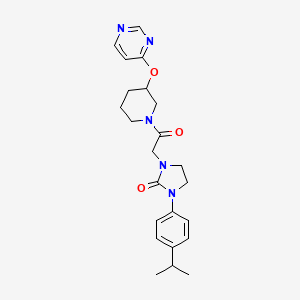
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK family of enzymes involved in the signaling pathways of cytokines and growth factors.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Synthesis
A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure involving complex urea derivatives, similar to the compound of interest. This synthesis, part of radiopharmaceutical research, illustrates the potential of such compounds in developing targeted radiotracers for imaging and therapeutic purposes, highlighting their significance in diagnostics and treatment of diseases (Mäding et al., 2006).
Antimicrobial Activity
Research on new aminobenzylated Mannich bases by Nimavat et al. (2004) explored compounds with structural similarities for their antimicrobial properties. These findings suggest that modifications of urea-based compounds, including those akin to the queried chemical, could be pivotal in developing new antimicrobial agents, addressing the rising concern of antibiotic resistance (Nimavat et al., 2004).
Antidepressant and Antimicrobial Agents
A study on urea derivatives demonstrated their dual functionality as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, proposing a novel approach toward efficient antidepressants. Additionally, bisthiourea derivatives showed potential as new therapeutics with anti-inflammatory and antimicrobial activities, indicating the broad therapeutic potential of urea-based compounds in treating various conditions, from depression to microbial infections and inflammation (Matzen et al., 2000; Kumara et al., 2017).
Neuropharmacological Applications
Research into dopamine D_4 receptor imaging agents and histamine H3 receptor antagonists explores the neuropharmacological implications of compounds structurally related to the one . These studies underscore the importance of such compounds in developing drugs targeting the central nervous system, offering insights into their potential application in treating neurological and psychiatric disorders (Tian Hai, 2002; Procopiou et al., 2007).
Analytical and Biochemical Studies
Other research focuses on the synthesis and structural determination of related compounds, investigating their properties and interactions with biological molecules. These studies contribute to a deeper understanding of the chemical and biological behavior of urea-based compounds, facilitating their application in analytical chemistry, molecular docking studies, and the development of biochemical assays (Lagisetty et al., 2009; Singh et al., 2017).
Eigenschaften
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWRLVRRDHKTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

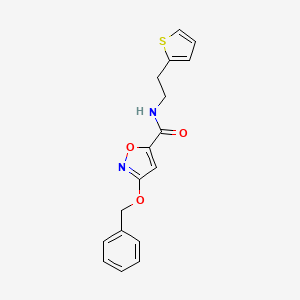
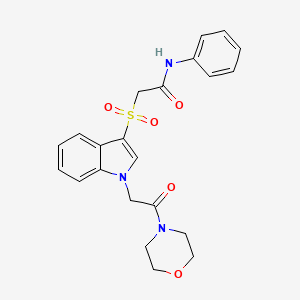
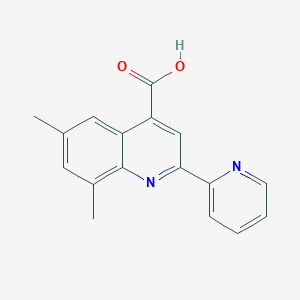


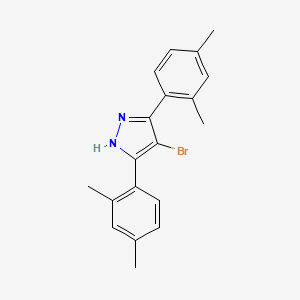
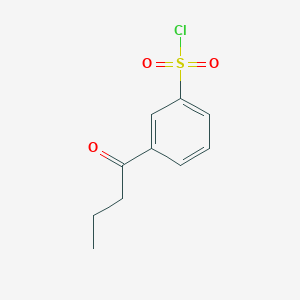
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)
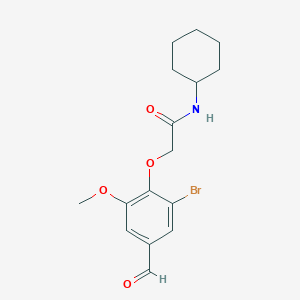
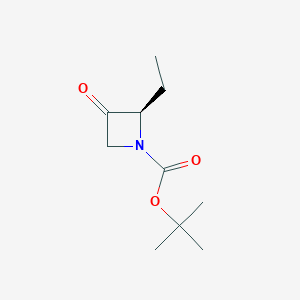
![2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)
![3-butoxy-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2728668.png)
